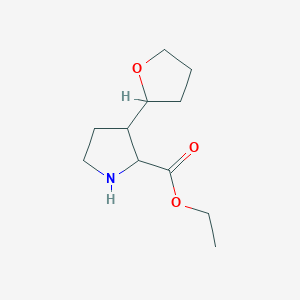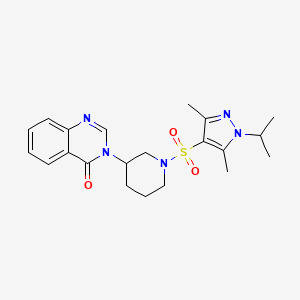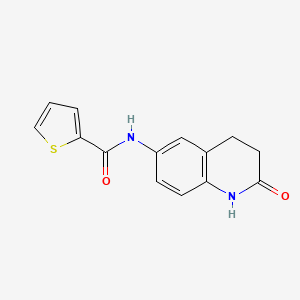
rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of functional groups, including a sulfonamide, an oxetane, and a cyclohexyl group, which may contribute to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide likely involves multiple steps, including the formation of the oxetane ring, the introduction of the cyclohexyl group, and the sulfonamide formation. Typical reaction conditions might include:
Oxetane Formation: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Cyclohexyl Group Introduction: This might be achieved through a Grignard reaction or other organometallic methods.
Sulfonamide Formation: This typically involves the reaction of a sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the oxetane ring.
Reduction: Reduction reactions might target the sulfonamide group or other functional groups.
Substitution: The aromatic ring and the sulfonamide group could participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic reagents depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions but could include derivatives with modified functional groups or ring structures.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
In biological research, it could be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.
Oxetane Derivatives: Compounds containing the oxetane ring, which are studied for their unique chemical properties.
Cyclohexylamines: Compounds with a cyclohexyl group, often used in medicinal chemistry.
Uniqueness
The uniqueness of rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.
Propriétés
IUPAC Name |
4-methyl-N-[(1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-6-8-14(9-7-12)22(19,20)18-16-5-3-2-4-15(16)17-13-10-21-11-13/h6-9,15-16,18H,2-5,10-11H2,1H3/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXIMNNHQXUNK-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N=C3COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N=C3COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Azaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2397601.png)


![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide](/img/structure/B2397609.png)

![4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one](/img/structure/B2397612.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2397614.png)


![3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2397617.png)

![(2S,3R,4S,5S,6R)-2-(Benzo[d][1,3]dioxol-4-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B2397621.png)

![N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2397623.png)
